molecular formula C7H18ClN B2700048 (2,3-dimethylbutyl)(methyl)amine hydrochloride CAS No. 2375270-11-2

(2,3-dimethylbutyl)(methyl)amine hydrochloride

Cat. No.: B2700048
CAS No.: 2375270-11-2
M. Wt: 151.68
InChI Key: VFHWVGPETGRBNR-UHFFFAOYSA-N
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Description

(2,3-dimethylbutyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C7H18ClN. It is a derivative of amine, characterized by the presence of a hydrochloride group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylbutyl)(methyl)amine hydrochloride typically involves the reaction of (2,3-dimethylbutyl)amine with methyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(2,3dimethylbutyl)amine+methylchloride(2,3dimethylbutyl)(methyl)aminehydrochloride(2,3-dimethylbutyl)amine + methyl chloride \rightarrow this compound (2,3−dimethylbutyl)amine+methylchloride→(2,3−dimethylbutyl)(methyl)aminehydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or distillation to achieve high purity levels. The compound is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(2,3-dimethylbutyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydrochloride group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(2,3-dimethylbutyl)(methyl)amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic applications in treating certain medical conditions.

    Industry: Used in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-dimethylbutyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-dimethylbutyl)(methyl)amine hydrochloride
  • (1,3-dimethylbutyl)(methyl)amine hydrochloride

Uniqueness

(2,3-dimethylbutyl)(methyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required.

Properties

IUPAC Name

N,2,3-trimethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHWVGPETGRBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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